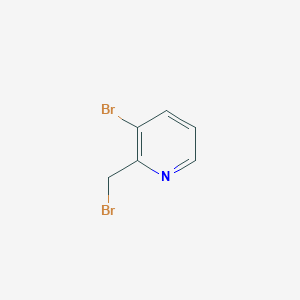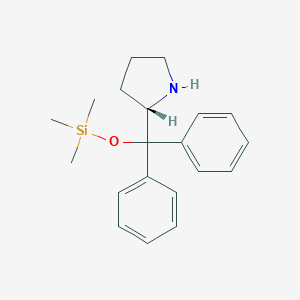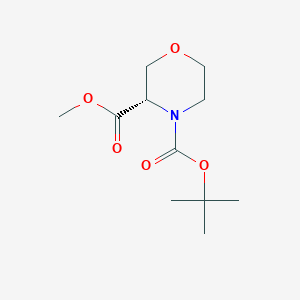
3-Bromo-2-(bromomethyl)pyridine
Overview
Description
3-Bromo-2-(bromomethyl)pyridine is an organic compound with the molecular formula C6H5Br2N It is a brominated derivative of pyridine, characterized by the presence of two bromine atoms attached to the pyridine ring and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-2-(bromomethyl)pyridine can be synthesized through several methods. One common approach involves the bromination of 2-methylpyridine. The process typically includes the following steps:
Bromination of 2-methylpyridine: This step involves the reaction of 2-methylpyridine with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Isolation and purification: The resulting product is then isolated and purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(bromomethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyridine derivatives.
Cross-coupling reactions: The compound can participate in Suzuki-Miyaura and Heck cross-coupling reactions, where it reacts with aryl or vinyl boronic acids or halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Reduction: The bromine atoms can be reduced to hydrogen using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of 2-methylpyridine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium alkoxides, primary or secondary amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Cross-coupling reactions: Palladium catalysts, such as palladium acetate or palladium on carbon, are used along with bases like potassium carbonate or cesium carbonate. The reactions are performed in solvents like tetrahydrofuran or toluene under an inert atmosphere.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in solvents like ether or tetrahydrofuran at low temperatures.
Major Products Formed
Nucleophilic substitution: Substituted pyridine derivatives with various functional groups.
Cross-coupling reactions: Biaryl or vinyl-substituted pyridine derivatives.
Reduction: 2-Methylpyridine.
Scientific Research Applications
3-Bromo-2-(bromomethyl)pyridine has several applications in scientific research:
Organic synthesis: It serves as a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal chemistry: The compound is used in the development of potential drug candidates, particularly in the synthesis of heterocyclic compounds with biological activity.
Material science: It is employed in the preparation of functional materials, such as liquid crystals and organic semiconductors.
Biological studies: The compound is used as a precursor for the synthesis of bioactive molecules and probes for studying biological processes.
Mechanism of Action
The mechanism of action of 3-bromo-2-(bromomethyl)pyridine depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. In cross-coupling reactions, the compound undergoes oxidative addition to a palladium catalyst, followed by transmetalation and reductive elimination steps to form carbon-carbon bonds.
Comparison with Similar Compounds
3-Bromo-2-(bromomethyl)pyridine can be compared with other brominated pyridine derivatives, such as:
3-Bromo-2-methylpyridine: Similar in structure but lacks the additional bromine atom on the methyl group, leading to different reactivity and applications.
2-Bromo-3-methylpyridine: The position of the bromine and methyl groups is reversed, resulting in distinct chemical properties and reactivity.
2-Bromo-5-methylpyridine:
The uniqueness of this compound lies in its dual bromine substitution, which provides enhanced reactivity and versatility in various chemical transformations.
Properties
IUPAC Name |
3-bromo-2-(bromomethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N/c7-4-6-5(8)2-1-3-9-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIZOBDAEIFYGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
754131-60-7 | |
| Record name | 3-bromo-2-(bromomethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde](/img/structure/B152487.png)







![Methyl imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B152512.png)

